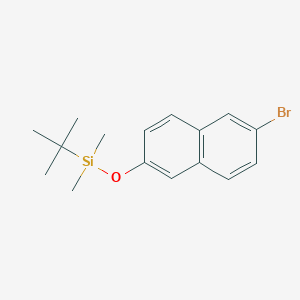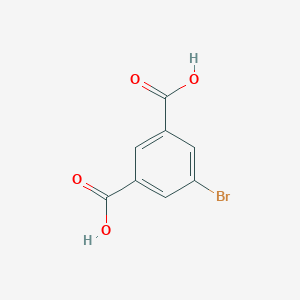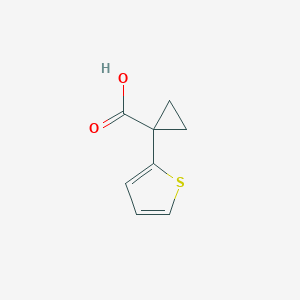
2-(叔丁基二甲基硅氧基)-6-溴萘
概述
描述
The compound “2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene” likely belongs to the class of organosilicon compounds, which are often used in organic chemistry as protecting groups for alcohols . The tert-butyldimethylsilyl (TBDMS or TBS) group is a common protecting group for alcohols .
Synthesis Analysis
While specific synthesis methods for “2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene” are not available, the synthesis of similar compounds often involves the reaction of an alcohol with tert-butyldimethylsilyl chloride in the presence of a base .Chemical Reactions Analysis
Tert-butyldimethylsilyl ethers, such as “2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene”, are generally stable and unreactive towards bases and nucleophiles . They can be deprotected using a fluoride source, as the silicon-fluorine bond is very strong .科学研究应用
分子动力学研究
Beckmann, Moore, 和 Rheingold (2016) 使用固态(1)H核磁共振和X射线衍射技术探索了2-t-叔丁基二甲基硅氧基-6-溴萘的动力学。这项研究揭示了化合物中叔丁基和甲基基团的旋转,揭示了这些分子运动的激活能(Beckmann, Moore, & Rheingold, 2016)。
合成和DNA结合
Kingsbury, Elder, Johnson, Smolarski, Zeitler, 和 Armbruster (2019) 讨论了一种合成2-氨基-6-溴萘的方法,该方法涉及修改DANPY的三级胺基萘核心,这是一种生物相容性色团。这项研究突出了2-(叔丁基二甲基硅氧基)-6-溴萘衍生物在基于DNA的生物光子学和染色细胞靶标中的潜力(Kingsbury et al., 2019)。
光化学研究
Gotkis, Naor, Laskin, Lifshitz, Faulk, 和 Dunbar (1993) 使用时间分辨光解离和光电离质谱研究了溴萘分子离子的解离,包括2-溴萘。这项研究有助于理解溴萘的光化学行为,包括2-溴萘衍生物(Gotkis et al., 1993)。
共振拉曼光谱
Shoute, Pan, 和 Phillips (1998) 在甲醇中对2-溴萘的T1→Tn跃迁进行了纳秒时间分辨共振拉曼研究。这项研究提供了关于溴萘在光化学跃迁过程中的结构变化的见解,这可能适用于2-(叔丁基二甲基硅氧基)-6-溴萘(Shoute, Pan, & Phillips, 1998)。
热解和二恶英形成
Evans 和 Dellinger (2003) 研究了溴化碳氢化合物的热解,包括2-溴萘,以了解可能形成类似溴二恶英这样的有害燃烧副产物。这项研究与类似2-(叔丁基二甲基硅氧基)-6-溴萘的化合物相关的环境和安全方面有关(Evans & Dellinger, 2003)。
作用机制
Target of Action
Compounds with a similar structure, such as tert-butyldimethylsilyl chloride, are known to interact with alcohols in organic synthesis . The role of these interactions is to protect the alcohols during the synthesis process .
Mode of Action
The compound’s mode of action involves its interaction with its targets, resulting in changes at the molecular level. For instance, tert-Butyldimethylsilyl chloride, a similar compound, reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Biochemical Pathways
Related compounds are used in the synthesis of ribonucleic acid (rna) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2′-hydroxyl group . This process is part of the larger biochemical pathway of RNA synthesis.
Result of Action
The transformation of a carbonyl functional group into thiocarbonyl has a significant interest to synthetic organic researchers . The synthesis of 2-t-butyldimethylsilyloxy thioacetamide was most effective in refluxing dioxane (67%); toluene at 65 °C afforded thioamide in 49% yield and only 14% yield under reflux conditions .
Action Environment
The environment in which 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene acts can influence its action, efficacy, and stability. For instance, the synthesis of related compounds has been shown to be temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can potentially influence the action of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene.
安全和危害
未来方向
The use of organosilicon compounds as protecting groups continues to be an important strategy in organic synthesis . Future research may focus on developing new methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of complex organic molecules.
属性
IUPAC Name |
(6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFFBVWGOVGZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541717 | |
| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100751-65-3 | |
| Record name | 2-Bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100751-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100751-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique characteristic of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene makes it particularly interesting for studying molecular rotations in solid state?
A1: The structure of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene presents a unique opportunity to study different types of methyl group rotations within a single molecule. It possesses a t-butyl group [C(CH3)3], where the three methyl groups rotate along with the t-butyl group itself. Additionally, it has two 'lone' methyl groups attached to the silicon atom, which rotate independently. This distinction allows researchers to differentiate between the dynamics of these two types of methyl rotations using techniques like solid-state NMR. []
Q2: How does the study utilize solid-state NMR to understand the rotations of different methyl groups in 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene?
A2: The research utilizes solid-state (1)H nuclear magnetic resonance spin-lattice relaxation experiments to investigate the rotations of the methyl groups. By analyzing the relaxation behavior of the hydrogen atoms in the methyl groups at different temperatures, the study can determine the activation energies associated with each type of rotation. This information provides insights into the energy barriers that need to be overcome for the methyl groups to rotate, ultimately shedding light on the dynamics of these rotations within the solid state. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)




![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)

